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Compound Name: TED-347

Cat. No.: B15544150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of TED-347, a covalent inhibitor of the YAP-TEAD

protein-protein interaction, and its selectivity for the four different TEAD isoforms (TEAD1,

TEAD2, TEAD3, and TEAD4). Understanding the isoform selectivity of TEAD inhibitors is

crucial for the development of targeted therapies that modulate the Hippo signaling pathway,

which is frequently dysregulated in various cancers. This document summarizes available

quantitative data, details relevant experimental protocols, and provides visual representations

of the signaling pathway and experimental workflows.

Comparative Selectivity of TEAD Inhibitors
While specific biochemical IC50 values for TED-347 against all four TEAD isoforms are not

readily available in the public domain, existing literature describes it as a pan-TEAD inhibitor. It

covalently binds to Cys-367 in the central pocket of TEAD4 and has been shown to inhibit

TEAD2 with similar efficacy.[1] The broader characterization suggests that like other inhibitors

targeting the conserved palmitoylation pocket, TED-347 likely acts on multiple TEAD isoforms.

[2][3]

To provide a comprehensive landscape, the following table compares the selectivity profiles of

TED-347 with other notable TEAD inhibitors.
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Inhibitor
Target
Profile

TEAD1
IC50 (nM)

TEAD2
IC50 (nM)

TEAD3
IC50 (nM)

TEAD4
IC50 (nM)

Key
Character
istics

TED-347
Pan-TEAD

(inferred)
N/A N/A N/A

EC50:

5,900 (PPI)

Covalent

and

allosteric

inhibitor of

the YAP-

TEAD

interaction.

[1][4]

K-975 Pan-TEAD N/A N/A N/A N/A

Potent,

selective,

and orally

active

covalent

inhibitor.

ISM-6331 Pan-TEAD 300 600 100 200

Potent,

selective,

and non-

covalent

pan-TEAD

inhibitor.

VT103
TEAD1-

selective

1.02 (YAP

reporter)

No

inhibition

No

inhibition

No

inhibition

Orally

active and

selective

TEAD1

protein

palmitoylati

on inhibitor.

DC-

TEAD3in03

TEAD3-

selective

>20,000 >20,000 160 >20,000 Potent,

selective,

and

covalent
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TEAD3

inhibitor.

N/A: Data not publicly available.

Signaling Pathway and Experimental Workflows
To visualize the biological context and the methods used to assess TEAD inhibitor selectivity,

the following diagrams have been generated.
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Figure 1: The Hippo Signaling Pathway.
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Experimental Workflow for TEAD Inhibitor Selectivity Profiling
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Figure 2: Experimental workflow for TEAD inhibitor characterization.
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Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of TEAD

inhibitors. Below are representative protocols for key experiments used to determine TEAD

isoform selectivity.

In Vitro TEAD Palmitoylation Assay
This biochemical assay measures the ability of an inhibitor to block the auto-palmitoylation of

individual TEAD isoforms.

Materials:

Recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins (YAP-binding domain)

Palmitoyl-CoA

Alkyne-palmitoyl-CoA

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

Test inhibitor (e.g., TED-347) dissolved in DMSO

Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)

Streptavidin-HRP conjugate

SDS-PAGE gels and Western blotting reagents

Procedure:

Prepare serial dilutions of the test inhibitor in assay buffer.

In a microplate, incubate each recombinant TEAD isoform with varying concentrations of the

inhibitor or DMSO (vehicle control) for a specified time (e.g., 30 minutes at room

temperature).

Initiate the palmitoylation reaction by adding alkyne-palmitoyl-CoA to each well.
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Incubate the reaction for a defined period (e.g., 1 hour at 37°C).

Stop the reaction by adding SDS-PAGE loading buffer.

Perform click chemistry to attach a reporter tag (e.g., biotin) to the incorporated alkyne-

palmitate.

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with streptavidin-HRP to detect palmitoylated TEAD.

Quantify the band intensities to determine the IC50 value for each TEAD isoform.

TEAD Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of TEAD in the presence of an

inhibitor.

Materials:

Mammalian cell line (e.g., HEK293T, MCF7)

Cell culture medium and supplements

TEAD-responsive luciferase reporter plasmid (e.g., containing tandem GTIIC elements)

Constitutively active Renilla luciferase plasmid (for normalization)

Plasmids expressing individual TEAD isoforms and YAP/TAZ

Transfection reagent

Test inhibitor dissolved in DMSO

Dual-luciferase reporter assay system

Procedure:

Seed cells in a 96-well plate and allow them to attach overnight.
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Co-transfect the cells with the TEAD-responsive firefly luciferase reporter, the Renilla

luciferase control plasmid, and plasmids for the specific TEAD isoform and YAP/TAZ.

After 24-48 hours, treat the cells with serial dilutions of the test inhibitor or DMSO.

Incubate for an additional 24 hours.

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer

according to the manufacturer's protocol.

Normalize the firefly luciferase activity to the Renilla luciferase activity.

Calculate the IC50 value, representing the concentration at which the inhibitor reduces TEAD

transcriptional activity by 50%.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with TEAD

isoforms in a cellular context.

Materials:

Mammalian cell line expressing the TEAD isoform(s) of interest

Cell culture medium

Test inhibitor dissolved in DMSO

PBS with protease inhibitors

PCR tubes or 96-well PCR plates

Thermal cycler

Lysis buffer

Antibodies specific to each TEAD isoform

SDS-PAGE and Western blotting reagents
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Procedure:

Culture cells to 80-90% confluency.

Treat the cells with the test inhibitor or DMSO (vehicle control) at a desired concentration for

a specific duration (e.g., 1-2 hours) in the cell culture incubator.

Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3

minutes).

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).

Centrifuge the lysates at high speed to pellet aggregated proteins.

Collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble TEAD protein in each sample by Western blotting using

isoform-specific antibodies.

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates

target engagement and stabilization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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